Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride
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Overview
Description
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1820735-11-2 . It has a molecular weight of 199.6 . It is a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .Molecular Structure Analysis
The IUPAC Name of this compound is imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Reactivity
Imidazo[1,2-a]pyrazines are notable for their versatility in organic synthesis and drug development. These compounds are synthesized through various methods, highlighting their reactivity and potential for multifarious biological activities. The synthesis often depends on the pattern and position of substitution, which can significantly influence the compound's properties and applications (Goel, Luxami, & Paul, 2015).
Biological Applications
Anticancer Activity
The imidazo[1,2-a]pyrazine scaffold has been utilized in the design of inhibitors targeting cancer cell lines. Novel imidazo[1,2-a]pyrazine-based inhibitors have shown cytotoxic effects against various cancer types, indicating the potential for developing effective anticancer therapies. These findings underscore the importance of the imidazo[1,2-a]pyrazine core in medicinal chemistry for cancer treatment (Myadaraboina, Alla, Saddanapu, Rao, & Addlagatta, 2010).
Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties. Compounds synthesized from this scaffold have been tested and showed promising antimicrobial activity, suggesting their potential use in combating microbial infections (Jyothi & Madhavi, 2019).
Aurora Kinase Inhibition
Another significant application of imidazo[1,2-a]pyrazine derivatives is in the inhibition of Aurora kinases, which are essential for cell proliferation and are targets for cancer therapy. Potent inhibitors based on the imidazo[1,2-a]pyrazine core have demonstrated efficacy in tumor models, highlighting their potential as therapeutic agents (Yu et al., 2010).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYKSQQPQRNPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
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